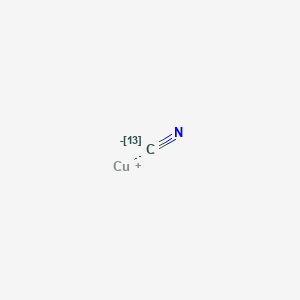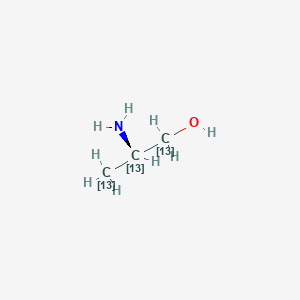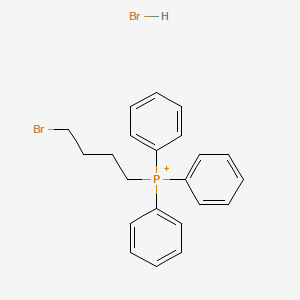
azanylidyne(113C)methane;copper(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is characterized by its unique molecular structure, which includes a copper ion coordinated with azanylidyne and methane groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azanylidyne(113C)methane;copper(1+) typically involves the reaction of copper salts with azanylidyne and methane precursors under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include acetonitrile and dichloromethane.
Industrial Production Methods
Industrial production of azanylidyne(113C)methane;copper(1+) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Azanylidyne(113C)methane;copper(1+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The azanylidyne and methane groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while reduction reactions may produce copper(0) species.
Scientific Research Applications
Azanylidyne(113C)methane;copper(1+) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of azanylidyne(113C)methane;copper(1+) involves its interaction with molecular targets and pathways in biological systems. The copper ion plays a crucial role in mediating redox reactions and coordinating with other molecules. This interaction can lead to the generation of reactive oxygen species, which can induce cellular damage or modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to azanylidyne(113C)methane;copper(1+) include:
- Azanylidyne(113C)methane;nickel(1+)
- Azanylidyne(113C)methane;palladium(1+)
- Azanylidyne(113C)methane;platinum(1+)
Uniqueness
Azanylidyne(113C)methane;copper(1+) is unique due to its specific coordination chemistry and the ability of the copper ion to participate in redox reactions. This makes it particularly useful in catalytic applications and biological studies.
Properties
Molecular Formula |
CCuN |
|---|---|
Molecular Weight |
90.56 g/mol |
IUPAC Name |
azanylidyne(113C)methane;copper(1+) |
InChI |
InChI=1S/CN.Cu/c1-2;/q-1;+1/i1+1; |
InChI Key |
DOBRDRYODQBAMW-YTBWXGASSA-N |
Isomeric SMILES |
[13C-]#N.[Cu+] |
Canonical SMILES |
[C-]#N.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene](/img/structure/B12059846.png)









![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)



